molecular formula C12H16N2S B2539355 2-pentylsulfanyl-1H-benzimidazole CAS No. 143966-19-2

2-pentylsulfanyl-1H-benzimidazole

Cat. No. B2539355
CAS RN: 143966-19-2
M. Wt: 220.33
InChI Key: MIDRAWHTHZNLTB-UHFFFAOYSA-N
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Description

2-Pentylsulfanyl-1H-benzimidazole (PSBI) is a chemical compound that belongs to the category of heterocyclic compounds. It has a molecular formula of C12H16N2S and an average mass of 220.334 Da .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-pentylsulfanyl-1H-benzimidazole, can be achieved by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions . This process yields high efficiency and allows for easy separation of the resulting benzimidazoles .

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives have garnered significant attention due to their potential as anticancer agents. Researchers have synthesized 2-phenylbenzimidazoles, including our study, which demonstrated their efficacy against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . Notably, the presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold enhances anticancer activity. Additionally, electron-donating groups (such as OH, OMe, –NMe2, –O–CH2–C6H5) contribute to increased bioactivity, while electron-withdrawing groups (–NO2, –CF3) reduce inhibition potential.

Antibacterial and Antifungal Properties

Benzimidazole derivatives exhibit antibacterial and antifungal activities. Their structural resemblance to nucleotides found in the human body makes them promising candidates for combating microbial infections. Researchers continue to explore modifications to enhance their efficacy against resistant microorganisms .

Drug Synthesis and Medicinal Chemistry

Benzimidazole’s unique features, such as its role as a vitamin B factor, have found applications in drug synthesis and medicinal chemistry. Researchers utilize it as a versatile building block to create diverse organic compounds .

properties

IUPAC Name

2-pentylsulfanyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-2-3-6-9-15-12-13-10-7-4-5-8-11(10)14-12/h4-5,7-8H,2-3,6,9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDRAWHTHZNLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pentylthio)-1H-benzo[d]imidazole

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